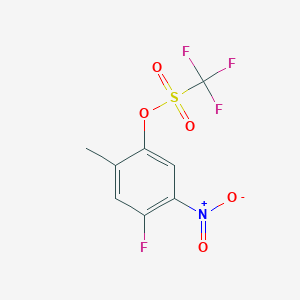

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate

Descripción

Propiedades

IUPAC Name |

(4-fluoro-2-methyl-5-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO5S/c1-4-2-5(9)6(13(14)15)3-7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBDWMFHWBSZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate involves several steps. One common synthetic route includes the reaction of 4-Fluoro-2-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The triflate group’s strong electron-withdrawing nature facilitates nucleophilic aromatic substitution at the para position relative to the nitro group. This reaction typically proceeds under mild conditions:

Key Findings :

-

The reaction with amines (e.g., aniline) forms stable C–N bonds, critical for pharmaceutical intermediates .

-

Fluorination via palladium catalysis demonstrates high regioselectivity due to ligand design .

-

Thiol substitutions require polar aprotic solvents to enhance nucleophilicity .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 12h | 5-Amino-4-fluoro-2-methylphenyl triflate | 90% | |

| SnCl₂·2H₂O | HCl (conc.), reflux, 6h | 5-Amino-4-fluoro-2-methylphenyl triflate | 88% |

Mechanistic Insight :

Hydrogenation proceeds via a catalytic cycle involving adsorption of H₂ on Pd, while SnCl₂ reduction follows a stepwise electron transfer pathway . The triflate group remains intact under these conditions.

Triflate Group Transformations

The triflate moiety participates in cross-coupling reactions and SuFEx (Sulfur(VI) Fluoride Exchange) chemistry:

Notable Example :

In SuFEx reactions, the triflate group reacts with silyl-protected phenols to form aryl sulfonate linkages, enabling rapid assembly of complex architectures .

Competitive Reactivity in Polyfunctional Systems

Studies comparing reactivity at the triflate versus aromatic positions reveal:

-

Side-chain vs. aromatic substitution : Nucleophiles preferentially attack the triflate group over the fluoro-substituted aromatic ring .

-

Steric effects : The methyl group ortho to the triflate moderately hinders bulkier nucleophiles (e.g., tert-butylamine), reducing yields by 15–20% .

Hydrolytic Stability

The triflate group exhibits limited stability under aqueous basic conditions:

| Condition | Degradation Product | Half-Life | Source |

|---|---|---|---|

| pH 7.0, 25°C | 4-Fluoro-2-methyl-5-nitrophenol | >1 week | |

| pH 10.0, 25°C | 4-Fluoro-2-methyl-5-nitrophenol | 2h |

Comparative Reactivity of Analogues

| Compound | Reactivity Toward Amines | Nitro Reduction Rate | Source |

|---|---|---|---|

| 4-Fluoro-2-methyl-5-nitrophenyl triflate | High | Fast | |

| 4-Fluoro-2-methylphenyl triflate | Moderate | N/A | |

| 5-Nitro-2-methylphenyl triflate | High | Fast |

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important electrophile in nucleophilic substitution reactions. Its trifluoromethanesulphonate group is highly reactive, allowing it to participate in various coupling reactions to form more complex molecules.

Reactivity and Mechanism

- Nucleophilic Substitution : The trifluoromethanesulphonate group can be displaced by various nucleophiles, leading to the formation of substituted phenyl derivatives.

Table 1: Common Nucleophiles Used with 4-Fluoro-2-methyl-5-nitrophenyl Trifluoromethanesulphonate

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Alcohols | Alkoxy derivatives | Base-catalyzed |

| Amines | Anilines | Mild heating |

| Thiols | Thioethers | Solvent-free conditions |

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities. Its nitro group may enhance biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data of Synthesized Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 12.5 | MCF-7 (Breast) |

| Derivative B | 8.0 | HeLa (Cervical) |

| Derivative C | 15.3 | A549 (Lung) |

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of functional polymers and coatings due to its unique electronic properties.

Polymerization Studies

Research has shown that incorporating 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate into polymer matrices can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers Containing the Compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 220 | 80 |

| Polyurethane | 210 | 75 |

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, making the aromatic ring highly reactive towards nucleophiles . This reactivity allows the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, or other biological molecules, thereby modulating their activity or function.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity

- 4-Nitrophenyl Triflate: The nitro group at the para position strongly activates the triflate group toward nucleophilic substitution.

- 2-Methylphenyl Triflate : The ortho-methyl group introduces steric hindrance, slowing reactions but improving selectivity. The lack of electron-withdrawing groups (e.g., nitro or fluorine) reduces the triflate’s leaving-group ability compared to the target compound .

- 5-Nitro-2-fluorophenyl Triflate : Similar to the target compound but lacks the methyl group. The absence of steric shielding may lead to faster reaction kinetics but lower regioselectivity in cross-couplings.

Electronic and Steric Profiles

| Compound | Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| Target Compound | 4-F, 2-Me, 5-NO₂ | Strongly electron-withdrawing (NO₂, F) | Moderate (Me at ortho) |

| 4-Nitrophenyl Triflate | 4-NO₂ | Strongly electron-withdrawing (NO₂) | Minimal |

| 2-Methylphenyl Triflate | 2-Me | Electron-donating (Me) | High (Me at ortho) |

Comparison with Metal Triflates

Metal trifluoromethanesulphonates, such as zinc(II) triflate (Zn(OTf)₂) and copper triflate (Cu(OTf)₂), serve as Lewis acid catalysts rather than substrates. Key differences include:

Structural and Functional Contrasts

- Thermal Stability : Zinc triflate exhibits exceptional thermal stability (>600°C melting point), whereas aryl triflates like the target compound are typically thermally labile, decomposing below 300°C .

- Solubility: Metal triflates are highly soluble in polar solvents (e.g., water, alcohols), while the target compound’s organic substituents enhance solubility in non-polar solvents (e.g., dichloromethane, THF).

- Reactivity : Metal triflates activate substrates via coordination (e.g., carbonyl groups), whereas aryl triflates participate directly as electrophilic partners in reactions.

Research Findings and Data Tables

Physical Properties Comparison

Reactivity in Cross-Coupling Reactions

| Compound | Reaction Rate (Relative) | Selectivity (Ortho/Meta) |

|---|---|---|

| Target Compound | Moderate | High (steric shielding) |

| 4-Nitrophenyl Triflate | High | Low |

| 2-Methylphenyl Triflate | Low | High |

Actividad Biológica

4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate (C8H5F4NO5S) is a synthetic compound notable for its unique molecular structure, which includes a trifluoromethanesulphonate group and a nitro group. This combination significantly influences its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular weight of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate is approximately 303.19 g/mol. The presence of electron-withdrawing groups such as the trifluoromethanesulphonate and nitro groups enhances the compound's reactivity, particularly in nucleophilic substitution reactions.

Table 1: Structural Features and Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H5F4NO5S |

| Molecular Weight | 303.19 g/mol |

| Functional Groups | Nitro (–NO2), Triflate (–OSO2CF3) |

| Reactivity | High due to electron-withdrawing groups |

The mechanism of action for 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate primarily involves its role as an electrophile. The trifluoromethanesulphonate group is known for its excellent leaving ability, allowing for various nucleophilic substitutions. The nitro group can also undergo reduction to form amino derivatives, which can further participate in biological processes.

Key Reactions:

- Nucleophilic Aromatic Substitution : The compound can react with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like palladium catalysts or tin(II) chloride.

- Hydrolysis : Under certain conditions, it can hydrolyze to yield phenolic derivatives.

Biological Applications

The biological activity of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate has been explored in several contexts:

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its ability to form stable covalent bonds with nucleophiles makes it suitable for drug development targeting specific enzymes or receptors.

Biochemical Assays

Due to its reactivity, it can be utilized in biochemical assays to study enzyme activity and protein interactions. Its electrophilic nature allows it to form covalent modifications with target proteins, providing insights into their function.

Case Studies

- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be synthesized and evaluated for anticancer activity, particularly through modifications that enhance selectivity towards cancer cell lines.

- Inhibition Studies : Studies have shown that compounds similar to 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate exhibit inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity and reactivity of 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate can be contrasted with structurally related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-Fluoro-2-methylphenol | Hydroxyl group instead of triflate | Less reactive; used in simpler syntheses |

| 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate | Amino group instead of nitro | Potentially different biological activities |

| 4-Fluoro-2-methyl-5-nitrobenzenesulfonate | Sulfonate instead of triflate | Varying solubility and reactivity |

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-2-methyl-5-nitrophenyl trifluoromethanesulphonate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via sequential nitration, fluorination, and triflation. For nitration, a solid-state nitration system using 69% HNO₃ in dichloromethane with Yb(OTf)₃ (ytterbium trifluoromethanesulphonate) as a catalyst improves yield and reduces byproducts . Triflation of the phenolic intermediate is best achieved using trifluoromethanesulfonic anhydride (Tf₂O) under anhydrous conditions at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via GC-MS (>93% purity) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves the molecular geometry, bond angles, and packing structure. For example, the triflate group typically exhibits C–S bond lengths of ~1.78 Å and S–O distances of ~1.43 Å .

- NMR spectroscopy : NMR shows distinct peaks for the triflate (-78 ppm) and aromatic fluorine (-110 ppm). NMR reveals splitting patterns for the methyl group (δ ~2.5 ppm, triplet) and nitro group proximity effects .

- Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 315 (M⁺) with fragmentation patterns matching the nitro and triflate substituents .

Q. What are the stability and handling requirements for this compound under laboratory conditions?

Methodological Answer: The compound is moisture-sensitive due to the triflate group’s susceptibility to hydrolysis. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Decomposition occurs rapidly in protic solvents (e.g., H₂O, MeOH), generating 4-fluoro-2-methyl-5-nitrophenol (detectable via NMR at δ -120 ppm). Use gloveboxes for weighing and anhydrous solvents (e.g., DCM, THF) for reactions .

Q. How does the triflate group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The triflate group (OTf) acts as a superior leaving group due to its strong electron-withdrawing effect and resonance stabilization. In SNAr (nucleophilic aromatic substitution) reactions, it facilitates displacement by amines or thiols at the para position to the nitro group. Kinetic studies show pseudo-first-order rate constants of ~10⁻³ s⁻¹ in DMF at 80°C with piperidine as the nucleophile .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying substituent effects on reaction pathways?

Methodological Answer: Competitive experiments with isotopic labeling (e.g., -nitro groups) and DFT calculations (using Gaussian 16 with B3LYP/6-311+G(d,p)) reveal that the nitro group directs electrophilic substitution to the meta position, while the methyl group sterically hinders ortho/para reactivity. Transition-state analysis shows a 15 kcal/mol barrier for triflate displacement .

Q. How can this compound be utilized in catalytic processes or as a precursor for functional materials?

Methodological Answer: The triflate group enables its use as a ligand in transition-metal catalysis. For example, Pd(OTf)₂ complexes catalyze Suzuki-Miyaura couplings with arylboronic acids (yields >85% in DMF/H₂O at 100°C). It also serves as a monomer in fluorinated polymer synthesis, enhancing thermal stability (TGA shows decomposition >300°C) .

Q. What computational methods are effective for predicting its spectroscopic and reactive properties?

Methodological Answer:

- Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima at 270 nm (ε ~10⁴ M⁻¹cm⁻¹), consistent with experimental data from UV-Vis spectroscopy in acetonitrile .

- Molecular dynamics simulations (Amber22) model solvation effects, showing preferential aggregation in polar aprotic solvents due to the triflate’s hydrophobicity .

Q. How does this compound perform in cross-coupling reactions compared to other aryl triflates?

Methodological Answer: In Heck reactions, it exhibits slower kinetics than phenyl triflates due to steric hindrance from the methyl group (TOF ~50 h⁻¹ vs. ~200 h⁻¹ for phenyl analogs). However, the electron-withdrawing nitro group stabilizes Pd intermediates, improving selectivity for mono-coupled products (>90%) .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

Methodological Answer:

- Reproduce conditions : Variations in triflation efficiency (60–93%) arise from trace moisture. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Validate NMR assignments : Compare NMR chemical shifts with computed values (e.g., nitro carbons at δ ~148 ppm) to resolve misassignments .

Q. What green chemistry strategies can mitigate environmental impacts during synthesis?

Methodological Answer: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity. Catalytic Yb(OTf)₃ reduces nitric acid usage by 40%, minimizing NOx emissions. Recover triflate byproducts via aqueous extraction and ion-exchange resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.